2,5-dichloro-N-(3-iodophenyl)benzamide

Description

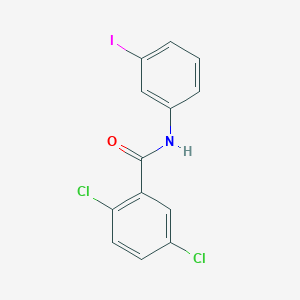

2,5-Dichloro-N-(3-iodophenyl)benzamide is a halogenated aromatic amide with the molecular formula C₁₃H₈Cl₂INO. Its structure consists of a benzamide core substituted with chlorine atoms at the 2- and 5-positions and an iodine atom on the 3-position of the aniline moiety. This compound is notable for its herbicidal applications, as evidenced by its detection in industrial effluents at concentrations up to 500 ppb .

Properties

Molecular Formula |

C13H8Cl2INO |

|---|---|

Molecular Weight |

392.02 g/mol |

IUPAC Name |

2,5-dichloro-N-(3-iodophenyl)benzamide |

InChI |

InChI=1S/C13H8Cl2INO/c14-8-4-5-12(15)11(6-8)13(18)17-10-3-1-2-9(16)7-10/h1-7H,(H,17,18) |

InChI Key |

XILHAPALKYXQQS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)I)NC(=O)C2=C(C=CC(=C2)Cl)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)I)NC(=O)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and applications of 2,5-dichloro-N-(3-iodophenyl)benzamide with related benzamide derivatives:

*Calculated based on atomic weights (Cl: 35.45, I: 126.90).

Key Observations:

Substituent Effects :

- The iodine atom in the target compound significantly increases its molecular weight (~402 vs. ~256 for Pronamide), which may influence bioavailability and environmental persistence .

- Chlorine positioning (e.g., 2,5- vs. 3,5-) alters electronic properties and steric effects, impacting receptor binding in herbicidal activity .

Applications :

- Pronamide and the target compound are both herbicides, but the iodine variant’s heavy atom may enhance photostability or alter degradation pathways .

- Derivatives with heterocyclic groups (e.g., triazole in ) are explored for broader agrochemical or pharmaceutical uses.

Physicochemical Properties

- Melting Point : Pronamide melts at 155°C , while the iodine analog’s melting point is unreported but expected to be higher due to increased molecular symmetry and halogen size.

- Solubility : The iodine substituent likely reduces water solubility compared to chlorine analogs, favoring lipid membranes and enhancing soil adsorption .

- Synthesis : The target compound may be synthesized via nucleophilic substitution or coupling reactions, similar to methods for 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide .

Environmental and Toxicological Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.